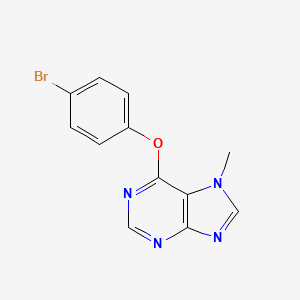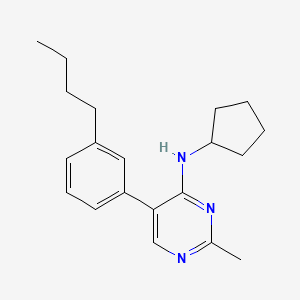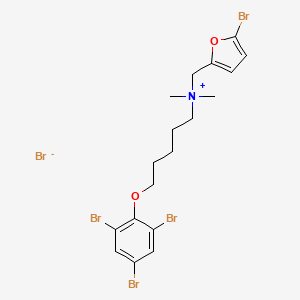![molecular formula C22H29NO2 B12919907 2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol CAS No. 66834-31-9](/img/structure/B12919907.png)
2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is an organic compound that belongs to the class of alcohols and phenols It features a complex structure with a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce simpler alcohols or hydrocarbons.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the phenyl ring.
Scientific Research Applications
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and pyrrolidine moieties may play a role in binding to specific sites, influencing biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(3-(Benzyloxy)phenyl)ethanol: A simpler analog with similar functional groups but lacking the pyrrolidine ring.
3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidine: Similar structure but without the ethanol moiety.
Uniqueness: 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is unique due to its combination of benzyloxy, phenyl, pyrrolidine, and ethanol groups, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions that simpler analogs may not exhibit.
Properties
CAS No. |
66834-31-9 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-[3-(3-phenylmethoxyphenyl)-1-propylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C22H29NO2/c1-2-13-23-14-11-22(18-23,12-15-24)20-9-6-10-21(16-20)25-17-19-7-4-3-5-8-19/h3-10,16,24H,2,11-15,17-18H2,1H3 |
InChI Key |
WCBHTQKLAZJORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


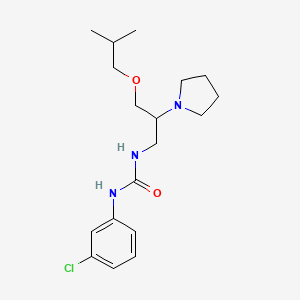
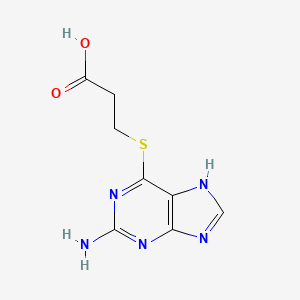
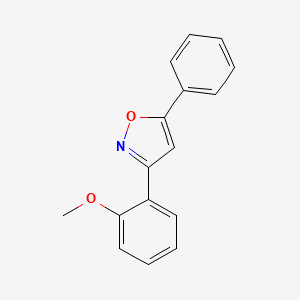
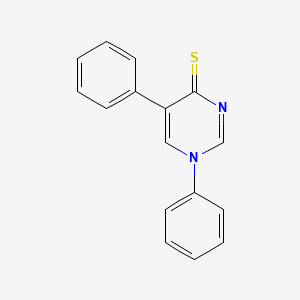
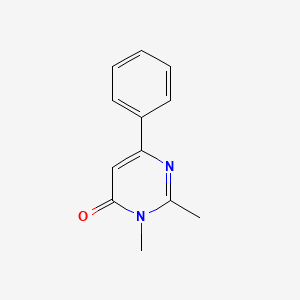
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
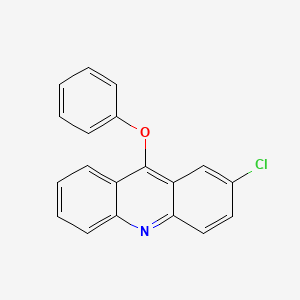
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)
